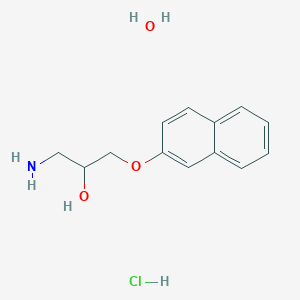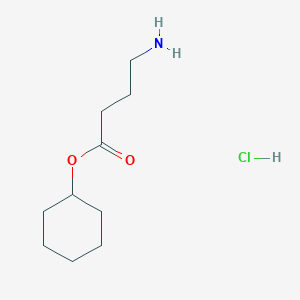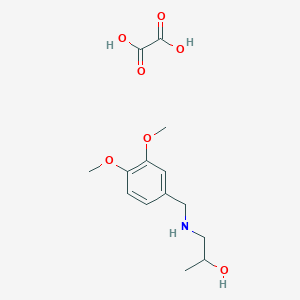![molecular formula C6H9N3O2S B1388354 2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide CAS No. 941869-02-9](/img/structure/B1388354.png)
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Overview
Description
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide typically involves the reaction of 2-mercaptoimidazole with formaldehyde and acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxymethyl group. The general reaction scheme is as follows:
-
Formation of Hydroxymethyl Group
- React 2-mercaptoimidazole with formaldehyde in the presence of an acid catalyst.
- The reaction is typically conducted at room temperature for several hours to ensure complete conversion.
-
Acetylation
- The hydroxymethylated product is then reacted with acetic anhydride.
- The reaction is carried out under reflux conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide undergoes various chemical reactions, including:
-
Oxidation
- The mercapto group can be oxidized to form a sulfoxide or sulfone.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction
- The compound can undergo reduction reactions, particularly at the imidazole ring.
- Reducing agents such as sodium borohydride can be used.
-
Substitution
- The hydroxymethyl group can participate in nucleophilic substitution reactions.
- Reagents such as alkyl halides can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide has several applications in scientific research:
-
Medicinal Chemistry
- The compound is studied for its potential as an antimicrobial and antiviral agent.
- It has shown promise in inhibiting the growth of certain bacterial and viral strains.
-
Biological Studies
- Used as a probe to study enzyme mechanisms and interactions.
- Its unique structure allows it to interact with various biological targets.
-
Industrial Applications
- Employed in the synthesis of other heterocyclic compounds.
- Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoimidazole: Lacks the hydroxymethyl and acetamide groups, making it less versatile.
5-Hydroxymethylimidazole: Does not contain the mercapto group, limiting its reactivity.
Uniqueness
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is unique due to the presence of both hydroxymethyl and mercapto groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-5(11)2-9-4(3-10)1-8-6(9)12/h1,10H,2-3H2,(H2,7,11)(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDARWFYWMPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=S)N1)CC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)
![1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride](/img/structure/B1388276.png)

![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)

![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)

